Butanoic acid, 4-chloro-4-oxo-, ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of butanoic acid, 4-chloro-4-oxo-, ethyl ester involves a nucleophilic substitution reaction starting from commercially available diethyl oxalate, leading to a total yield of 30% after optimization of the synthetic method. This process highlights the compound's accessibility for further research and application in synthesizing biologically active compounds, such as thiazole carboxylic acids (Tu Yuanbiao et al., 2016).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding the reactivity and interaction of butanoic acid, 4-chloro-4-oxo-, ethyl ester. Techniques such as MS and 1H NMR have been employed to confirm the structure of synthesized compounds, ensuring accuracy in subsequent experimental designs and applications (Tu Yuanbiao et al., 2016).
Chemical Reactions and Properties
Butanoic acid, 4-chloro-4-oxo-, ethyl ester participates in various chemical reactions, including ester hydrolysis and oxidative degradation. These reactions underline the compound's versatility in synthetic chemistry, providing pathways for creating novel materials and pharmaceuticals (M. Qi et al., 2016).
Scientific Research Applications
Environmental Fate and Aquatic Effects
Research on the environmental fate and aquatic effects of oxo-process chemicals, including C4 compounds like butyl acetate and 1-butanol, indicates these compounds are readily biodegradable and pose generally low concern to aquatic life. Their environmental releases, typically limited to volatilization during use, handling, or transport, would be rapidly biodegraded in soil and water, with residues posing negligible threats to aquatic life (Staples, 2001).
Analytical Methodologies for Removing Drugs from Biological Specimens
Studies on the extraction of drugs by various organic solvents, including the efficiency of hexane, 1-chlorobutane, and others in removing drugs with polar functional groups from aqueous solutions, highlight the diversity in solvent efficacy based on the drug's polarity. This research underpins the development of more effective analytical methodologies for toxicology (Siek, 1978).
Sorption of Herbicides to Soil and Organic Matter
The sorption behaviors of phenoxy herbicides, including those related to butanoic acid derivatives, to soil and organic matter have been extensively reviewed, illuminating the influence of soil parameters such as pH and organic carbon content on herbicide sorption. This research aids in understanding the environmental mobility and persistence of such herbicides (Werner et al., 2012).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, which share functional group similarities with butanoic acid esters, have been studied for their ubiquity in surface water and sediments, biodegradability, and potential as weak endocrine disrupters. This research is pivotal for assessing the environmental impact of widely used preservatives in consumer products (Haman et al., 2015).
Biodiesel Production from Bioethanol
Exploring bioethanol, a less toxic and sustainable reactant for biodiesel production compared to methanol, this research highlights the potential of using bioethanol derived from local and renewable agricultural resources. It addresses the challenges and prospects for developing ethyl ester production, underscoring the relevance of butanoic acid, 4-chloro-4-oxo-, ethyl ester in renewable energy sources (Brunschwig et al., 2012).
properties
IUPAC Name |
ethyl 4-chloro-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZFDJXHLQQSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065818 | |
Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
CAS RN |
14794-31-1 | |
Record name | Ethyl succinyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14794-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014794311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(chloroformyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-chloro-4-oxobutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFH5LG292R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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